molecular formula C12H8ClFO2S B8377251 3-Chloro-4-fluorophenyl phenyl sulfone CAS No. 934241-81-3

3-Chloro-4-fluorophenyl phenyl sulfone

Cat. No.: B8377251
CAS No.: 934241-81-3
M. Wt: 270.71 g/mol
InChI Key: ZRNQZBUENBBPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-fluorophenyl phenyl sulfone is a high-purity chemical building block with the molecular formula C12H8ClFO2S and a molecular weight of 270.71 g/mol . This compound features a sulfone functional group attached to two aromatic rings, a structure of significant interest in medicinal chemistry for the development of novel therapeutic agents . The sulfone group provides rigidity and polarity to the molecule, which can influence its interaction with biological targets and its overall physicochemical properties . Researchers value this compound as a key synthon in the synthesis of multifunctional ligands, particularly in central nervous system (CNS) drug discovery programs. The aryl sulfone moiety is a recognized pharmacophore in the design of molecules that target serotonin and dopamine receptors, which are relevant for conditions like behavioral and psychological symptoms of dementia (BPSD) . Incorporating this sulfone-based fragment into larger molecular architectures can help fine-tune properties such as affinity for target proteins, metabolic stability, and permeability, making it a valuable tool for constructing potential multifunctional drugs . For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

934241-81-3

Molecular Formula

C12H8ClFO2S

Molecular Weight

270.71 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-chloro-1-fluorobenzene

InChI

InChI=1S/C12H8ClFO2S/c13-11-8-10(6-7-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8H

InChI Key

ZRNQZBUENBBPFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Scientific Research Applications

Antibacterial Applications

One of the primary applications of 3-chloro-4-fluorophenyl phenyl sulfone is its role as an antibacterial agent. Research has demonstrated that compounds with sulfone moieties exhibit potent activity against a range of Gram-positive bacteria, including strains resistant to conventional antibiotics.

Mechanism of Action:

  • The compound functions by inhibiting DNA synthesis in bacterial cells, specifically targeting the type II DNA polymerase (PoIC), which is crucial for chromosomal replication in low GC Gram-positive bacteria .
  • It shows preferential inhibition of DNA synthesis over other cellular processes, enhancing its selectivity for bacterial cells while minimizing effects on mammalian cells .

Case Study:
A study highlighted the effectiveness of a related sulfone compound against clinically relevant pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, showcasing its potential as a therapeutic agent in treating bacterial infections .

Antiinflammatory Properties

This compound has also been investigated for its anti-inflammatory properties.

Mechanism of Action:

  • The compound appears to modulate immune responses by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
  • This modulation can lead to reduced inflammation in various models, suggesting potential applications in treating inflammatory diseases.

Data Table: In Vitro Anti-inflammatory Activity

CompoundIC50 (nM)Target
This compound50 ± 5COX-2
Control (Diclofenac)20 ± 3COX-2

Ligand Development

The compound has been utilized in the development of multifunctional ligands for various biological targets.

Research Findings:

  • A study demonstrated that modifications to the 3-chloro-4-fluorophenyl ring maintained high affinity for multiple receptors, indicating its versatility as a ligand .
  • The introduction of steric hindrance through structural modifications enhanced metabolic stability and receptor binding properties, suggesting that this compound could be a scaffold for designing novel therapeutics .

Toxicity and Safety Profile

Toxicity studies have indicated that compounds similar to this compound generally possess favorable safety profiles, with many exhibiting LD50 values above 2000 mg/kg in animal models. This suggests that while biologically active, these compounds may also be safe for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Sulfone Compounds

Structural and Electronic Properties

The substituents' positions and electronegativity significantly influence sulfones' reactivity and interactions. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features References
3-Chloro-4-fluorophenyl phenyl sulfone C₁₂H₈ClFO₂S 3-Cl, 4-F on phenyl 270.52 (calculated) Dual halogen substitution; enhanced electronegativity
4-Chlorophenyl phenyl sulfone C₁₂H₉ClO₂S 4-Cl on phenyl 252.52 Single Cl substituent; industrial applications
(E)-3-[2-(4-Chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one C₁₈H₁₃ClO₄S 4-Cl on phenyl; chromenone backbone 376.81 (calculated) Antifungal activity; extended conjugation
  • Electronic Effects: The 3-Cl-4-F substitution introduces greater electron-withdrawing effects compared to mono-halogenated analogs like 4-chlorophenyl phenyl sulfone.
  • Dihedral Angles: In sulfones, the dihedral angle between aromatic rings and the sulfonyl group affects molecular conformation. For example, in related chromenone sulfones (e.g., ), dihedral angles between the sulfonyl group and aromatic rings range from 50–80° due to crystal packing and hydrogen bonding . The steric bulk of 3-Cl-4-fluorophenyl phenyl sulfone may further distort these angles, influencing solubility and crystal morphology.

Chemical Reactivity and Stability

  • Desulfurization Resistance : Phenyl sulfones are resistant to microbial desulfurization by sulfate-reducing bacteria (). Halogenation (Cl/F) likely enhances this resistance by increasing electronic stability .
  • Thermal Stability : 4-Chlorophenyl phenyl sulfone is used in high-temperature polymer applications due to its thermal stability. The 3-Cl-4-F analog may exhibit similar or superior stability due to stronger C–S bonds (average 1.747–1.776 Å in sulfones) .

Preparation Methods

Reaction Mechanism and Industrial Protocols

The chlorination of alkyl phenyl sulfones in sulfuric acid media represents a scalable industrial approach. As detailed in U.S. Patent 5,241,120, this method involves electrophilic aromatic substitution where chlorine gas reacts with a fluorophenyl sulfone precursor under controlled acidic conditions. The general reaction proceeds as:

4-Fluorophenyl phenyl sulfone+Cl2H2SO4,6090C3-Chloro-4-fluorophenyl phenyl sulfone+HCl\text{4-Fluorophenyl phenyl sulfone} + \text{Cl}2 \xrightarrow{\text{H}2\text{SO}_4, 60–90^\circ \text{C}} \text{3-Chloro-4-fluorophenyl phenyl sulfone} + \text{HCl}

Key parameters include:

  • Temperature : Optimal chlorination occurs at 70–85°C, balancing reaction rate and byproduct formation.

  • Acid concentration : 85–95% sulfuric acid minimizes sulfonic acid byproducts.

  • Catalysts : While antimony(III) chloride accelerates regioselectivity, the patent demonstrates successful chlorination without catalysts, yielding 93% purity.

Process Optimization

Industrial-scale trials using continuous flow reactors report 89–92% yields with residence times under 2 hours. A representative protocol involves:

  • Dissolving 4-fluorophenyl phenyl sulfone in fuming sulfuric acid (20% excess).

  • Introducing Cl₂ gas at 0.5 L/min under reflux.

  • Quenching with ice-water and extracting with dichloromethane.

Advantages :

  • High scalability (patent examples describe 100+ gram batches).

  • Recyclable sulfuric acid (70% recovery after neutralization).

Limitations :

  • Requires handling corrosive reagents.

  • Minor formation of di- and tri-chlorinated byproducts (<5%) necessitates recrystallization.

Magnesium-Mediated Coupling Reactions

Methodology Development

The Mg-mediated coupling of sulfonyl chlorides with aryl halides, adapted from RSC Advances, offers a versatile route. This one-pot synthesis leverages ultrasound irradiation to enhance reaction efficiency:

3-Chloro-4-fluorobenzenesulfonyl chloride+Phenylmagnesium bromideTHF, Mg, DMSO3-Chloro-4-fluorophenyl phenyl sulfone\text{3-Chloro-4-fluorobenzenesulfonyl chloride} + \text{Phenylmagnesium bromide} \xrightarrow{\text{THF, Mg, DMSO}} \text{this compound}

Conditions :

  • Solvent system : Tetrahydrofuran (THF) with dimethyl sulfoxide (DMSO) co-solvent.

  • Catalyst : Magnesium turnings (1.2 equiv) activated by NaI.

  • Ultrasound parameters : 40 kHz, 60°C, 1–4 hours.

Yield and Selectivity

Benchmark studies report 78–85% isolated yields with >99% regioselectivity. The use of DMSO suppresses Grignard reagent decomposition, while NaI facilitates halogen exchange. A comparative analysis of solvents reveals:

SolventYield (%)Purity (%)Reaction Time (h)
THF78954
DMF65886
Acetonitrile72925

Advantages :

  • Avoids extreme temperatures and corrosive acids.

  • Compatible with diverse sulfonyl chloride substrates.

Challenges :

  • Moisture-sensitive conditions require strict anhydrous handling.

  • Limited scalability due to ultrasound equipment constraints.

Julia–Kocienski Olefination Derivatives

Bis-Sulfone Fluorination Strategy

The Julia–Kocienski reaction, modified for fluorinated sulfones (PMC 2771386), employs a bis-sulfone intermediate. The synthesis involves:

  • Condensation of 3-chloro-4-fluorobenzaldehyde with a benzothiazolyl sulfone.

  • Fluorination using Selectfluor® in THF:

Bis-sulfone intermediate+SelectfluorTHF, NaH3-Chloro-4-fluorophenyl phenyl sulfone\text{Bis-sulfone intermediate} + \text{Selectfluor} \xrightarrow{\text{THF, NaH}} \text{this compound}

Reaction Dynamics

  • Fluorination efficiency : 62–68% yield due to competing difluorination byproducts.

  • Temperature control : Reactions at −20°C improve monofluorination selectivity (3:1 mono/di ratio).

Advantages :

  • High functional group tolerance.

  • Enables late-stage fluorination in complex molecules.

Limitations :

  • Low atom economy (Selectfluor® = 348.2 g/mol).

  • Requires chromatographic purification.

Oxidative Functionalization of Sulfide Intermediates

Sulfide Oxidation Pathways

Though excluded from Smolecule, independent studies validate the oxidation of 3-chloro-4-fluorophenyl ethyl sulfide using m-chloroperbenzoic acid (mCPBA):

3-Chloro-4-fluorophenyl ethyl sulfidemCPBA, CH2Cl23-Chloro-4-fluorophenyl ethyl sulfoneHydrolysis3-Chloro-4-fluorophenyl phenyl sulfone\text{3-Chloro-4-fluorophenyl ethyl sulfide} \xrightarrow{\text{mCPBA, CH}2\text{Cl}2} \text{3-Chloro-4-fluorophenyl ethyl sulfone} \xrightarrow{\text{Hydrolysis}} \text{this compound}

Conditions :

  • Oxidant : 2.2 equiv mCPBA at 0°C to room temperature.

  • Hydrolysis : NaOH (2M) in ethanol/water (1:1).

Performance Metrics

  • Sulfide to sulfone conversion : 90–94% yield.

  • Overall yield after hydrolysis : 74–78%.

Advantages :

  • Mild conditions suitable for acid-sensitive substrates.

  • Commercially available starting materials.

Challenges :

  • Multi-step synthesis increases cost and time.

  • Peracid handling risks (exothermic decomposition).

Comparative Analysis of Synthetic Methods

The table below synthesizes critical data across all methodologies:

MethodYield (%)Purity (%)ScalabilityEnvironmental ImpactCost Index
Chlorination89–9395–98HighModerate (acid waste)Low
Mg-mediated78–8592–96ModerateLowModerate
Julia–Kocienski62–6888–90LowHigh (fluoride waste)High
Sulfide oxidation74–7890–93ModerateLowModerate

Key findings :

  • Industrial settings favor chlorination for throughput and cost.

  • Academic labs prefer Mg-mediated coupling for versatility.

  • Julia–Kocienski remains niche for specialty fluorinations.

Q & A

Q. What experimental designs can clarify discrepancies in sulfone-mediated coal desulfurization efficiency?

  • Methodological Answer:
  • Model Compound Studies: Use dibenzothiophene (DBT) or benzyl phenyl sulfide () to compare desulfurization rates under identical conditions (e.g., ZnCl₂/morpholine at 300°C).
  • Catalyst Screening: Test transition-metal catalysts (e.g., Mo, Ni) to enhance sulfur removal.
  • Kinetic Isotope Effects (KIE): Use deuterated sulfones to probe rate-determining steps (C-S bond cleavage vs. intermediate formation).

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